N-Isopropylmethylamine
Overview
Description
N-Isopropylmethylamine, also known as this compound, is an organic compound with the molecular formula C4H11N. It is a colorless liquid with a strong ammonia-like odor. This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
N-Isopropylmethylamine, also known as N-Methylisopropylamine or Methylisopropylamine, is an unsymmetrical amine
Mode of Action
It has been reported that it can undergo pd/c-catalyzed oxidative cross double carbonylation with alcohols .
Biochemical Pathways
This compound is used in the generation of in situ micelles having distinct sizes, by sequential self-assembly of a series of stimuli-responsive amphiphilic block copolymers, prepared by reversible addition-fragmentation chain transfer (RAFT) polymerization . This suggests that it may play a role in the formation and stabilization of micelles, which are crucial in many biological and chemical processes.
Pharmacokinetics
Its physical properties such as boiling point (50-53 °c), density (0702 g/mL at 25 °C), and vapor pressure (415 psi at 20 °C) suggest that it is a volatile compound . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is suitable for use in the synthesis of novel 5-ethoxy-n,n-dialkyl- [α,α,β,β-h4]-tryptamines and their [α,α,β,β,β-d4]-counterparts following the speeter and anthony procedure .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropylmethylamine can be synthesized through several methods. One common method involves the reaction of isopropylamine with formaldehyde and hydrogen in the presence of a catalyst. Another method uses dimethyl carbonate as a reaction solvent and an alkaline catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, this compound is often produced using a two-step process involving a Mannich reaction followed by a decomposition reaction. The Mannich reaction involves the reaction of anhydrous isopropylamine with formalin solution, followed by the decomposition of the intermediate product using concentrated hydrochloric acid and zinc powder .
Chemical Reactions Analysis
Types of Reactions
N-Isopropylmethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
N-Isopropylmethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the preparation of various biologically active compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antipyretic and pain-relieving agents.
Industry: It is used in the production of agrochemicals and as a solvent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- N-Ethylisopropylamine
- N-Ethylmethylamine
- Diisopropylamine
- N-tert-Butylmethylamine
Uniqueness
N-Isopropylmethylamine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a lower boiling point and higher reactivity in certain chemical reactions. Its versatility as a synthetic intermediate makes it valuable in various applications .
Properties
IUPAC Name |
N-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-4(2)5-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFGWHUWQXTGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871098 | |
Record name | N-Methylisopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-21-1 | |
Record name | Methylisopropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4747-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylisopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylisopropylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylisopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylisopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-METHYLISOPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3OL90426G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights can NMR spectroscopy provide about the coordination of N-Methylisopropylamine to paramagnetic metal complexes?
A1: ¹H NMR spectroscopy serves as a powerful tool to investigate the interaction of N-Methylisopropylamine with paramagnetic species like the [SiW₁₁Co] anion []. The study highlighted in the research paper demonstrates that the ligand exchange for N-Methylisopropylamine with the metal center is slow on the NMR timescale. This slow exchange allows for the observation of distinct ¹H NMR signals for the bound amine at room temperature. Furthermore, analysis of the chemical shifts, particularly the pseudocontact shifts observed for the CH₂ and CH₃ groups, can provide information about the preferred conformation of the coordinated N-Methylisopropylamine [].
Q2: How does the conformation of N-Methylisopropylamine change upon coordination to a paramagnetic center like [SiW₁₁Co]?
A2: The ¹H NMR study suggests that the coordination of N-Methylisopropylamine to the [SiW₁₁Co] anion favors specific conformations of the amine ligand []. Specifically, the significant difference in chemical shifts observed for the diastereotopic protons of the CH₂ group in N-Methylisopropylamine, even at room temperature, indicates a preference for the gauche conformation when bound to the paramagnetic center []. This preference arises from the spatial arrangement of the amine's methyl and isopropyl groups relative to the metal center and the overall geometry of the complex.
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